(S)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, with the Chemical Abstracts Service (CAS) number 1049727-42-5, is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is notable for its potential applications in pharmaceutical research and development, particularly in the synthesis of biologically active molecules. The compound's structure features a pyrrolidine ring with a nitrobenzyl substituent, which contributes to its unique chemical properties.
This compound is synthesized and supplied by various chemical manufacturers, including BLD Pharmatech Ltd. and Parchem, which specialize in research chemicals for pharmaceutical and biotech industries . It is classified as a heterocyclic compound due to the presence of a nitrogen atom within the pyrrolidine ring. The molecular formula for (S)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is C₁₂H₁₅ClN₂O₄, with a molecular weight of 286.71 g/mol .
The synthesis of (S)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves multi-step organic synthesis techniques. Key methods include:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity .
The molecular structure of (S)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride features:
The stereochemistry at the pyrrolidine nitrogen is crucial for its biological activity. The specific configuration is denoted as "S" for the compound's chirality.
(S)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are significant in medicinal chemistry for modifying the compound to enhance biological activity or alter pharmacokinetic properties.
The mechanism of action of (S)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride primarily relates to its interactions with biological targets in pharmaceutical applications. While specific mechanisms may vary based on target proteins or pathways, general processes include:
Data regarding its precise mechanism often requires empirical studies involving biochemical assays and pharmacological evaluations.
Relevant analyses such as HPLC and NMR are essential for determining these properties accurately .
(S)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has several significant applications:
Pyrrolidine stands as a privileged scaffold in modern drug design, characterized by its saturated five-membered ring structure containing a secondary amine. This heterocyclic framework offers distinct advantages in developing pharmacologically active compounds due to its inherent stereogenicity, pseudorotation capability, and enhanced three-dimensional coverage compared to flat aromatic systems . The sp³-hybridization of pyrrolidine carbon atoms enables efficient exploration of pharmacophore space, while up to four chiral centers permit the creation of stereochemically diverse libraries crucial for interacting with enantioselective biological targets . Among pharmaceutical compounds, pyrrolidine derivatives rank as the most prevalent five-membered non-aromatic nitrogen heterocycles, appearing in 37 FDA-approved drugs . The structural versatility of this scaffold is exemplified in natural products like nicotine and aegyptolidine A, which demonstrate diverse biological activities ranging from neuropharmacological effects to anticancer properties .
(S)-configured pyrrolidine derivatives exhibit distinct advantages in medicinal chemistry due to their defined spatial orientation and conformational behavior. The stereochemistry at the C2 position in compounds like (S)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride critically influences biological interactions through:
Table 1: Comparative Analysis of Pyrrolidine Derivatives in Drug Development
Compound Name | Molecular Formula | Key Structural Features | Primary Applications |
---|---|---|---|
(S)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid HCl | C₁₂H₁₅ClN₂O₄ | (S)-configuration, 4-nitrobenzyl substituent, carboxylic acid | Chiral derivatization agent, synthetic intermediate |
(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid HCl | C₁₂H₁₅ClN₂O₄ | Defined (2S,4R) stereochemistry, trans-substitution pattern | NMDA receptor antagonist development [6] |
Pyrrolidine-2-carboxylic acid HCl (Proline derivative) | C₅H₁₀ClNO₂ | Basic proline scaffold, single chiral center | Asymmetric catalysis, peptidomimetics [8] |
(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid HCl | C₁₃H₁₅ClN₂O₂ | Cyanobenzyl moiety, (2S,4R) configuration | Intermediate for neurologically active compounds [5] |
The 4-nitrobenzyl group serves as a critical pharmacophore in pyrrolidine-based compounds, imparting specific electronic properties and binding characteristics. This moiety features a benzyl scaffold substituted with a nitro group at the para position, creating a strong electron-withdrawing effect that influences both physicochemical behavior and molecular interactions:
Table 2: Impact of Benzyl Substituents on Receptor Binding Affinity
Substituent Position | Substituent Type | NMDA Receptor Ki (μM) | Selectivity Profile |
---|---|---|---|
4' | H (Parent compound) | 6.0 | Broad iGluR activity [9] |
4' | OH | 1.0 | Moderate NMDA preference [9] |
4' | CH₃ | 17.0 | Reduced affinity [9] |
4' | Cl | 0.63 | Strong NMDA selectivity [9] |
4' | Br | 0.62 | Enhanced NMDA selectivity [9] |
5' | OH | 4.1 | GluK3 preference [9] |
Proline analogues have evolved from natural product isolation to rationally designed therapeutic agents over several decades. The historical development of these compounds reflects key milestones:
Table 3: Historical Milestones in Proline Analog Development
Time Period | Key Developments | Representative Compounds |
---|---|---|
Pre-1980s | Natural product isolation and characterization | Nicotine, bgugaine, aegyptolidine A |
1980s-1990s | ACE inhibitors development; early chiral derivatization | Captopril, Marfey's reagent precursors [8] |
2000s-2010s | Advanced CDRs for LC-MS; receptor SAR studies | (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid [4] |
2015-Present | Structure-guided design for iGluR subtype selectivity | (2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid HCl, (S)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid HCl [6] [9] |
The trajectory of proline analogue development demonstrates a shift from serendipitous discovery to structure-based rational design, with (S)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride representing a contemporary embodiment of these principles. Current research leverages advanced synthetic methodologies including C(sp³)-H activation for efficient enantioselective synthesis, enabling rapid exploration of structure-activity relationships [9] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: